molecular formula C16H14ClN3O4S B10957570 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-nitrobenzenesulfonamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-nitrobenzenesulfonamide

Cat. No.: B10957570
M. Wt: 379.8 g/mol
InChI Key: WZEVHABXCBLBAF-UHFFFAOYSA-N
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Description

N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-4-NITRO-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-4-NITRO-1-BENZENESULFONAMIDE typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole core is then chlorinated at the 5-position using reagents such as N-chlorosuccinimide (NCS) in the presence of a catalyst.

    Attachment of the Ethyl Group: The chlorinated indole is then reacted with an appropriate ethylating agent to introduce the ethyl group at the 3-position.

    Sulfonamide Formation: Finally, the nitrobenzenesulfonamide group is introduced through a reaction with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorinated indole can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products:

    Oxidation: Oxidized indole derivatives

    Reduction: Amino derivatives of the compound

    Substitution: Substituted indole derivatives

Scientific Research Applications

N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-4-NITRO-1-BENZENESULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-4-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

  • N-[2-(5-HYDROXY-1H-INDOL-3-YL)ETHYL]-4-NITRO-1-BENZENESULFONAMIDE
  • N-[2-(5-FLUORO-1H-INDOL-3-YL)ETHYL]-4-NITRO-1-BENZENESULFONAMIDE

Comparison:

  • Uniqueness: The presence of the chlorine atom at the 5-position of the indole ring in N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-4-NITRO-1-BENZENESULFONAMIDE distinguishes it from other similar compounds. This substitution can significantly affect its chemical reactivity and biological activity.
  • Biological Activity: The chlorinated derivative may exhibit different biological activities compared to its hydroxy or fluoro counterparts, making it a unique candidate for specific applications.

Properties

Molecular Formula

C16H14ClN3O4S

Molecular Weight

379.8 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-nitrobenzenesulfonamide

InChI

InChI=1S/C16H14ClN3O4S/c17-12-1-6-16-15(9-12)11(10-18-16)7-8-19-25(23,24)14-4-2-13(3-5-14)20(21)22/h1-6,9-10,18-19H,7-8H2

InChI Key

WZEVHABXCBLBAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NCCC2=CNC3=C2C=C(C=C3)Cl

Origin of Product

United States

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